Desoxycortone

Catalog No.
S525729
CAS No.
64-85-7
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desoxycortone

CAS Number

64-85-7

Product Name

Desoxycortone

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

ZESRJSPZRDMNHY-YFWFAHHUSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Solubility

0.0595 mg/mL at 37 °C

Synonyms

11 Decorticosterone, 11-Decorticosterone, 21 Hydroxy 4 pregnene 3,20 dione, 21 Hydroxyprogesterone, 21-Hydroxy-4-pregnene-3,20-dione, 21-Hydroxyprogesterone, Cortexone, Deoxycorticosterone, Desoxycorticosterone, Desoxycortone

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C

Description

The exact mass of the compound Desoxycortone is 330.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0595 mg/ml at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Mineralocorticoid Action:

DOC's primary function is to regulate electrolyte and fluid balance in the body. Researchers use DOC to investigate the mechanisms by which mineralocorticoids, like aldosterone (the main mineralocorticoid), exert their effects. By administering DOC to animal models or cell cultures, scientists can study its impact on:

  • Sodium and potassium reabsorption in the kidneys
  • Blood pressure regulation
  • Epithelial sodium channel (ENaC) function, which plays a crucial role in sodium reabsorption

Investigating Kidney Function:

DOC is used to induce a mineralocorticoid excess state in animal models. This allows researchers to study the effects of hypermineralocorticism, a condition where the body produces too much mineralocorticoid hormone. This model helps understand the development and progression of:

  • Kidney diseases like chronic kidney failure
  • Hypertension (high blood pressure)

Understanding Cardiovascular Physiology:

DOC, along with high salt intake, is used to create a model of salt-sensitive hypertension in animals. This model helps scientists explore the mechanisms by which:

  • Excessive salt intake can lead to high blood pressure
  • Mineralocorticoids contribute to cardiovascular remodeling, a process where the heart and blood vessels undergo structural changes

Desoxycortone, also known as 11-deoxycorticosterone or 21-hydroxyprogesterone, is a steroid hormone produced primarily in the adrenal glands. It plays a crucial role in the body's mineralocorticoid activity, which is essential for regulating electrolyte balance and blood pressure. Structurally, desoxycortone is characterized by its steroid backbone, with a chemical formula of C21H30O3C_{21}H_{30}O_{3} and a molecular weight of approximately 318.46 g/mol . This compound acts as a precursor to aldosterone, another vital hormone involved in sodium retention and potassium excretion.

DOC has minimal mineralocorticoid activity compared to aldosterone. However, it can bind to mineralocorticoid receptors in the kidney, leading to a weak increase in sodium reabsorption and potassium excretion []. This action is crucial for understanding the role of the aldosterone pathway and the consequences of mineralocorticoid deficiency, a condition known as Addison's disease.

DOC is generally considered a safe compound when used in research settings under controlled conditions. However, due to its hormonal activity, excessive exposure can lead to electrolyte imbalances, particularly high blood pressure due to sodium retention [].

Desoxycortone undergoes several biochemical transformations within the adrenal glands. It is synthesized from progesterone through the action of the enzyme 21β-hydroxylase, which adds a hydroxyl group at the 21-position. Subsequently, desoxycortone can be converted into corticosterone via 11β-hydroxylation, a reaction catalyzed by 11β-hydroxylase. Corticosterone can further be transformed into aldosterone through aldosterone synthase activity .

In terms of its interactions with biological systems, desoxycortone binds to mineralocorticoid receptors in target tissues, leading to the activation of various signaling pathways that regulate sodium and potassium homeostasis .

Desoxycortone exhibits potent mineralocorticoid activity but lacks significant glucocorticoid effects. Its primary function is to promote sodium retention and potassium excretion in the kidneys, similar to aldosterone but with reduced efficacy—about twenty times less effective at retaining sodium . The hormone also influences other physiological processes, such as glycogen formation and connective tissue metabolism, making it essential for maintaining electrolyte balance during conditions like potassium-wasting intestinal diseases .

Desoxycortone can be synthesized through various chemical methods. The most common laboratory synthesis involves starting from progesterone and utilizing enzymatic reactions to introduce hydroxyl groups at specific positions (21 and 11). Additionally, synthetic routes may employ chemical modifications such as oxidation or reduction to achieve the desired steroid structure .

In industrial settings, desoxycortone is often produced via microbial fermentation or chemical synthesis using steroid precursors under controlled conditions to optimize yield and purity.

Desoxycortone is primarily used in clinical settings for treating conditions associated with adrenal insufficiency, such as Addison's disease or hypoadrenocorticism in dogs. It helps manage symptoms related to low mineralocorticoid levels by increasing sodium retention and correcting electrolyte imbalances .

Additionally, desoxycortone has been investigated for its potential use in research related to steroid metabolism and endocrine disorders.

Research has shown that desoxycortone interacts with various drugs that influence its metabolism or efficacy. For instance, co-administration with phenytoin can enhance the metabolism of desoxycortone acetate, leading to altered serum concentrations and potentially diminishing its therapeutic effects . Understanding these interactions is critical for optimizing treatment regimens involving desoxycortone.

Desoxycortone shares structural similarities with several other steroid hormones and compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
AldosteroneC21H28O5C_{21}H_{28}O_{5}Primary mineralocorticoid; more potent than desoxycortone.
CorticosteroneC21H30O4C_{21}H_{30}O_{4}Precursor to aldosterone; possesses both glucocorticoid and mineralocorticoid activities.
ProgesteroneC21H30O3C_{21}H_{30}O_{3}Precursor for many steroid hormones; involved in reproductive processes.
Desoxycorticosterone PivalateC26H38O4C_{26}H_{38}O_{4}A derivative of desoxycorticosterone; used therapeutically for similar indications.

Uniqueness of Desoxycortone

What sets desoxycortone apart from these compounds is its specific role as a precursor to aldosterone without significant glucocorticoid activity. It serves as an important regulator of electrolyte balance while being less effective than aldosterone itself in sodium retention. This unique profile makes it particularly useful in clinical scenarios where selective mineralocorticoid activity is desired without the broader effects associated with glucocorticoids.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.21949481 g/mol

Monoisotopic Mass

330.21949481 g/mol

Heavy Atom Count

24

LogP

2.88 (LogP)
2.88

Appearance

Solid powder

Melting Point

141 - 142 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40GP35YQ49

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as replacement therapy for mineralocorticoid deficiency in dogs with primary hypoadrenocorticism (Addison's disease).

Pharmacology

Desoxycorticosterone is a C-21 steroid hormone synthesized by the adrenal gland that is a precursor for cortisol and aldosterone and has potential mineralocorticoid activity.

MeSH Pharmacological Classification

Mineralocorticoids

ATC Code

QH02AA03
H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AA - Mineralocorticoids
H02AA03 - Desoxycortone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C2 (MR) [HSA:4306] [KO:K08555]

Pictograms

Health Hazard

Health Hazard

Other CAS

64-85-7

Metabolism Metabolites

21-hydroxy-progesterone is a known human metabolite of progesterone.

Wikipedia

11-Deoxycorticosterone
Hexethal

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
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